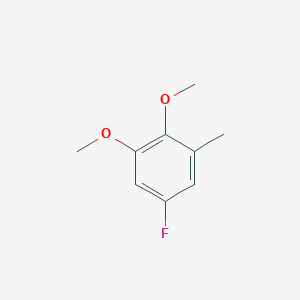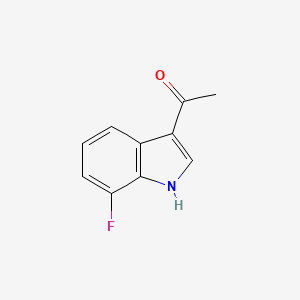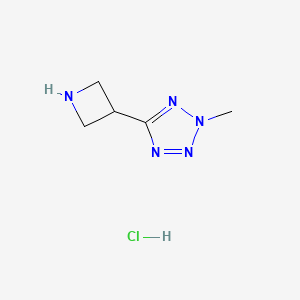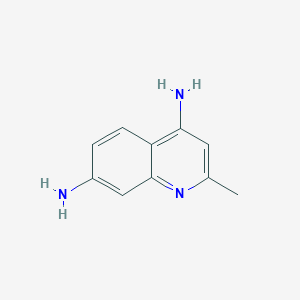![molecular formula C10H8N2O B11914964 3,8-Dihydroindeno[1,2-d]imidazol-2(1H)-one CAS No. 910442-26-1](/img/structure/B11914964.png)
3,8-Dihydroindeno[1,2-d]imidazol-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,8-Dihydroindeno[1,2-d]imidazol-2(1H)-one is a heterocyclic compound that features an imidazole ring fused with an indene structure. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dihydroindeno[1,2-d]imidazol-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of indanone derivatives with diamines, followed by cyclization in the presence of a dehydrating agent such as polyphosphoric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the imidazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 3,8-Dihydroindeno[1,2-d]imidazol-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
3,8-Dihydroindeno[1,2-d]imidazol-2(1H)-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: It is explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 3,8-Dihydroindeno[1,2-d]imidazol-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to alter signal transduction pathways, leading to various biological effects.
Comparación Con Compuestos Similares
- 2,3-Dihydro-1H-imidazole
- 4,5-Diaryl-1H-imidazol-2-yl
- 1H-benzo[d]imidazol-2-yl
Comparison: Compared to similar compounds, 3,8-Dihydroindeno[1,2-d]imidazol-2(1H)-one exhibits unique structural features that enhance its binding affinity and specificity towards biological targets. Its fused indene-imidazole structure provides a rigid framework that can interact more effectively with enzymes and receptors, making it a promising candidate for drug development and material science applications.
Propiedades
Número CAS |
910442-26-1 |
|---|---|
Fórmula molecular |
C10H8N2O |
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
3,4-dihydro-1H-indeno[1,2-d]imidazol-2-one |
InChI |
InChI=1S/C10H8N2O/c13-10-11-8-5-6-3-1-2-4-7(6)9(8)12-10/h1-4H,5H2,(H2,11,12,13) |
Clave InChI |
AZPSZGVUOVYXSO-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C3=C1NC(=O)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-Propyl-1-oxa-4-azaspiro[4.4]nonane](/img/structure/B11914914.png)

![2-Methyl-1,5-dihydroimidazo[4,5-f]indole](/img/structure/B11914917.png)

![2h-Imidazo[4,5-d]thiazolo[4,5-b]pyridine](/img/structure/B11914931.png)


![7-Cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B11914963.png)
![4H-Cyclopenta[b]quinoline](/img/structure/B11914971.png)
